Computational Binding Affinity to Mutant IDH2 R140Q Versus Closely Related Screening Hits
In a discriminatory-analysis-based virtual screening campaign of the ChemDiv library, three [1,2,4]triazolo[1,5-a]pyrimidine-bearing compounds were identified as IDH2 R140Q inhibitors. Compound 1 (the most potent hit, confirmed to carry a 7-(biphenyl-4-yl)-2-methyl substitution pattern) demonstrated the strongest docking score and was prioritized for molecular dynamics simulations over the other two hits (compounds 2 and 3, which differ in their peripheral substitution) [1]. The IC₅₀ values for compounds 1 and 3 indicate moderate-to-good potency with selectivity against wild-type IDH2 and other IDH mutants, though exact numerical IC₅₀ values are reported in aggregate (moderate-to-good range) rather than as discrete head-to-head values in the publicly available abstract [1].
| Evidence Dimension | Docking-prioritized binding to IDH2 R140Q allosteric site |
|---|---|
| Target Compound Data | Compound 1 (7-(biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine): highest-ranked docking hit; subjected to MD simulations confirming stable binding mode [1] |
| Comparator Or Baseline | Compounds 2 and 3 (alternative triazolopyrimidine hits from the same ChemDiv screen): lower docking ranks; no MD simulation validation reported [1] |
| Quantified Difference | Compound 1 uniquely advanced to MD simulation among the three hits; quantitative IC₅₀ differentiation not publicly disclosed in full |
| Conditions | In silico: discriminatory-analysis molecular docking against IDH2 R140Q crystal structure; MD simulations in explicit solvent |
Why This Matters
For procurement decisions in IDH2-mutant leukemia drug discovery, compound 1's demonstrated ability to engage the target with sufficient binding stability to warrant MD simulation distinguishes it from co-identified screening hits lacking such validation.
- [1] Chen X, Wu X, Gao J. Identification of new IDH2R140Q inhibitors by discriminatory analysis-based molecular docking and biological evaluation. Arch Pharm (Weinheim). 2021;354(3):e2000063. doi:10.1002/ardp.202000063. View Source
